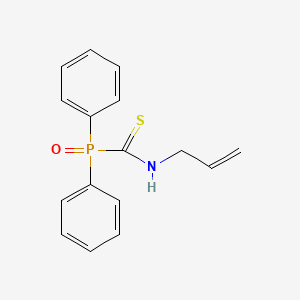

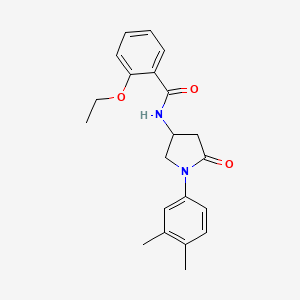

![molecular formula C24H17N3O2 B2610482 1-phenyl-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901246-33-1](/img/structure/B2610482.png)

1-phenyl-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-phenyl-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several heterocyclic rings, including a pyrazole, a dioxolane, and a quinoline .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned heterocyclic rings. The exact structure would depend on the specific arrangement and substitution of these rings .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing these rings can undergo a variety of reactions. For example, pyrazoles can participate in nucleophilic substitutions, and quinolines can undergo electrophilic aromatic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties could include the degree of substitution on the rings, the presence of functional groups, and the overall shape and size of the molecule .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Quinoxaline derivatives, such as 1-phenyl-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, have been extensively studied for their diverse industrial and pharmaceutical applications. The synthesis of new isoxazolquinoxalin derivatives demonstrated significant anti-cancer potential, confirmed through molecular docking studies against human proteins. These compounds are characterized by their complex molecular structures, elucidated using techniques like X-ray diffraction and NMR spectroscopy, highlighting their potential in drug development and molecular engineering (Abad et al., 2021).

Antimicrobial and Anticancer Properties

Several derivatives, including pyrazolo[3,4-b]quinoline, have been synthesized with a focus on their biological activities. These compounds have been tested for antimicrobial properties, with some showing promising results against various bacterial and fungal strains. Moreover, their anticancer activities have been investigated, revealing their potential as therapeutic agents. Such studies underscore the significance of these compounds in developing new treatments for infections and cancer (Abu‐Hashem & Gouda, 2017).

Optical and Electronic Applications

The optical properties of pyrazolo[3,4-b]quinoline derivatives have been explored for their potential use in light-emitting devices. These compounds exhibit stable fluorescence in various solvents, making them suitable for applications in organic electronics and photonics. The reversible quenching of fluorescence by protonation in certain derivatives indicates their utility in developing optical sensors and switches. This research highlights the versatility of quinoxaline derivatives in electronic and photonic technologies (Mu et al., 2010).

Environmental and Green Chemistry

The synthesis of pyrazolo[3,4-b]quinoline derivatives has also been aligned with the principles of green chemistry. Techniques such as ultrasonic synthesis have been employed to enhance reaction efficiencies and reduce environmental impact. These methods not only streamline the synthesis of complex heterocyclic compounds but also contribute to the development of sustainable chemical processes. The incorporation of environmentally benign practices in the synthesis of these compounds demonstrates their potential in advancing green and sustainable chemistry (Prasath et al., 2015).

Mecanismo De Acción

Propiedades

IUPAC Name |

5-(4-methylphenyl)-3-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O2/c1-15-7-9-16(10-8-15)23-19-13-25-20-12-22-21(28-14-29-22)11-18(20)24(19)27(26-23)17-5-3-2-4-6-17/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZQZHNSLHWMPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCO5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

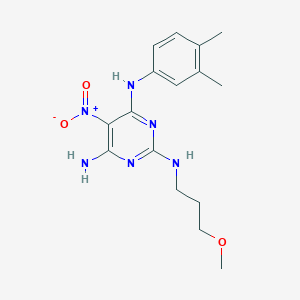

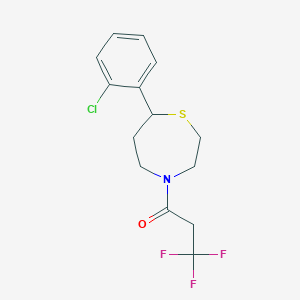

![2-(4-(3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2610402.png)

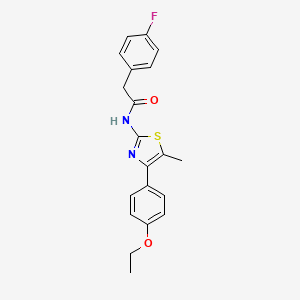

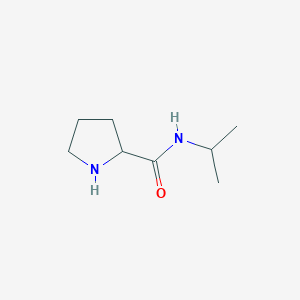

![N-[(4-chlorophenyl)(cyano)methyl]-4-(2-methyl-1,3-thiazol-4-yl)butanamide](/img/structure/B2610404.png)

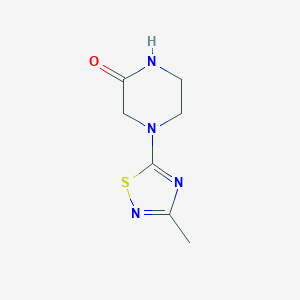

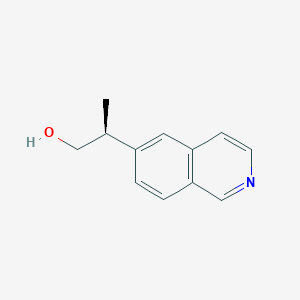

![4-[(Furan-2-ylmethyl)-carbamoyl]-1,2,2-trimethyl-spiro[2.3]hexane-1-carboxylic acid](/img/structure/B2610407.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2610411.png)

![Oxiran-2-yl-[2-[3-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B2610416.png)

![[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2610422.png)